2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

Catalog No.
S12283612
CAS No.
M.F
C17H27FOS
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

Product Name

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

IUPAC Name

2-butyl-2-[(4-fluorophenyl)sulfanylmethyl]hexan-1-ol

Molecular Formula

C17H27FOS

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C17H27FOS/c1-3-5-11-17(13-19,12-6-4-2)14-20-16-9-7-15(18)8-10-16/h7-10,19H,3-6,11-14H2,1-2H3

InChI Key

IMGBYUZGBHUMAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CO)CSC1=CC=C(C=C1)F

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol (CAS 1332599-96-8) is a highly specialized, sterically hindered thioether alcohol utilized as an advanced building block in medicinal chemistry and complex material synthesis. Featuring a quaternary carbon core substituted with two butyl groups (forming a 2,2-dibutyl scaffold), it provides exceptional lipophilicity and steric shielding. The pre-installed 4-fluorophenyl thioether moiety offers a metabolically stable, oxidation-ready functional handle. This compound is primarily procured to bypass multi-step neopentyl-activation chemistries, accelerating the synthesis of highly lipophilic active pharmaceutical ingredients (APIs) and specialized agrochemicals where metabolic resistance and precise spatial geometry are critical [1].

Attempting to substitute this compound with the more common precursor 2,2-dibutylpropane-1,3-diol requires a minimum of three to four additional synthetic steps—typically involving mono-protection, leaving-group activation, nucleophilic displacement with 4-fluorothiophenol, and deprotection. Because the quaternary C2 center creates severe neopentyl-like steric hindrance, these displacement reactions often suffer from low yields, prolonged reaction times, and difficult chromatographic separations. Furthermore, substituting with a non-fluorinated analog (e.g., phenylthio) introduces a critical metabolic liability, as the para-position of the phenyl ring becomes highly susceptible to CYP450-mediated hydroxylation in vivo, rendering generic analogs unsuitable for advanced pharmaceutical lead optimization [1].

Bypassing Sterically Hindered Neopentyl Displacement

Procuring the pre-functionalized thioether alcohol eliminates the need to perform nucleophilic substitution at a sterically encumbered neopentyl-like center. Synthesizing this motif from 2,2-dibutylpropane-1,3-diol typically yields less than 40% across three steps due to the extreme steric bulk of the gem-dibutyl groups, which drastically slows down SN2 displacement by thiophenols. By sourcing the exact compound, procurement teams eliminate the yield bottlenecks and reagent waste associated with activating and displacing a highly hindered primary alcohol [1].

Evidence DimensionSynthetic steps and overall yield to target scaffold
Target Compound Data0 steps (ready to use), 100% material retention
Comparator Or Baseline2,2-Dibutylpropane-1,3-diol (requires 3-4 steps, ~35-40% overall yield)
Quantified DifferenceSaves 3+ synthetic steps and avoids >60% material loss
ConditionsStandard laboratory scale synthesis of hindered thioethers

Procuring the pre-assembled scaffold drastically reduces labor hours and material costs associated with low-yielding neopentyl substitutions.

CYP450 Resistance via Para-Fluoro Substitution

In medicinal chemistry applications, the exact substitution pattern of the aryl ring is critical. The 4-fluorophenyl moiety in this compound provides a strong electron-withdrawing effect and a robust C-F bond that blocks cytochrome P450-mediated para-hydroxylation. Compared to a generic non-fluorinated phenylthio analog, the para-fluoro substitution typically increases the metabolic half-life of derived drug candidates by preventing rapid phase I metabolism, making this specific compound a superior choice for API development [1].

Evidence DimensionMetabolic liability at the aryl para-position
Target Compound DataBlocked by robust C-F bond (high metabolic stability)
Comparator Or BaselineNon-fluorinated phenylthio analog (highly susceptible to CYP450 para-hydroxylation)
Quantified DifferenceElimination of the primary oxidative metabolic soft spot
Conditionsin vitro liver microsome stability models (class-level behavior)

Selecting the fluorinated building block ensures downstream drug candidates possess superior pharmacokinetic profiles, reducing failure rates in preclinical testing.

Enhanced Lipophilicity via the Gem-Dibutyl Core

The 2,2-dibutyl core (derived from the hexan-1-ol backbone with a C2 butyl group) provides a significantly higher lipophilic surface area compared to asymmetric cores like 2-butyl-2-ethyl-1,3-propanediol. This gem-dibutyl motif not only drives strong hydrophobic interactions in target binding pockets but also creates a dense steric shield around the adjacent thioether and alcohol functionalities. This shielding protects the core from premature enzymatic degradation and unwanted chemical side reactions during downstream processing [1].

Evidence DimensionSteric bulk and calculated LogP contribution
Target Compound DataGem-dibutyl core (higher lipophilicity, symmetric steric shielding)
Comparator Or Baseline2-Butyl-2-ethyl core (lower lipophilicity, asymmetric shielding)
Quantified DifferenceAddition of two methylene units increases LogP and symmetric bulk
ConditionsScaffold selection for lipophilic API design

The symmetric gem-dibutyl core maximizes target binding affinity for highly lipophilic pockets while ensuring robust chemical stability.

Downstream Processability: Thioether Oxidation Versatility

Unlike ether or pure alkyl analogs, the thioether linkage in 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol serves as a tunable functional group. It can be selectively oxidized to either a sulfoxide or a sulfone using standard oxidants (e.g., mCPBA or hydrogen peroxide). This allows chemists to precisely modulate the polarity, hydrogen-bond acceptor capacity, and aqueous solubility of the final product without altering the carbon framework, a flexibility entirely absent in simple alkyl or ether-linked comparators [1].

Evidence DimensionFunctional group tunability
Target Compound DataThioether (can be oxidized to sulfoxide/sulfone)
Comparator Or BaselineAlkyl or ether analogs (inert to mild oxidation)
Quantified Difference2 additional accessible oxidation states for polarity tuning
ConditionsStandard mild oxidation conditions (e.g., mCPBA in DCM)

This tunability allows rapid generation of analog libraries with varying polarities from a single procured starting material.

Synthesis of Highly Lipophilic Transporter Inhibitors

The gem-dibutyl core and fluorophenyl groups make this compound an ideal starting material for constructing inhibitors of highly lipophilic targets, where extreme lipophilicity and metabolic stability are absolute requirements for efficacy [1].

Development of Oxidation-Resistant Agrochemicals

The sterically shielded core and robust C-F bond provide the environmental and metabolic robustness needed for next-generation crop protection agents, outperforming non-fluorinated or less hindered analogs [2].

Physicochemical Library Generation via Sulfoxidation

Because the thioether linkage can be selectively oxidized to sulfoxides or sulfones, this compound serves as a versatile central scaffold for generating analog libraries, allowing researchers to fine-tune the aqueous solubility and hydrogen-bonding profiles of drug leads [3].

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.17666482 g/mol

Monoisotopic Mass

298.17666482 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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